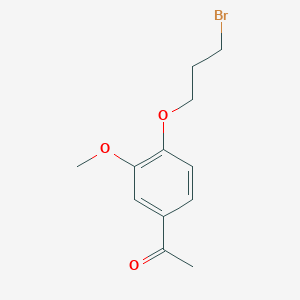

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

描述

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (CAS: 890091-98-2) is a brominated aromatic ketone with the molecular formula C₁₂H₁₅BrO₃ (MW: 285.15 g/mol). It is a key intermediate in synthesizing the antipsychotic drug iloperidone, where it participates in alkylation and condensation reactions . The compound features a 3-bromopropoxy chain and a methoxy group on the phenyl ring, influencing its reactivity and physicochemical properties. Its synthesis involves reacting 1-(4-hydroxy-3-methoxyphenyl)ethanone with 1,3-dibromopropane under alkaline conditions, achieving high purity (99.0%) and moderate yields (65% overall in iloperidone production) .

属性

IUPAC Name |

1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISSKLNYXVTSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593433 | |

| Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-49-6 | |

| Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Synthesis from Precursors

The most common laboratory method for synthesizing this compound involves the reaction of 3-methoxyphenol with 1,3-dibromopropane. The process typically follows these steps:

Reagents :

- 3-Methoxyphenol

- 1,3-Dibromopropane

- Potassium carbonate (as a base)

-

- A mixture of 3-methoxyphenol and potassium carbonate is stirred in a solvent such as dimethylformamide (DMF).

- The solution is heated to around 70-75 °C.

- 1,3-Dibromopropane is added dropwise to the reaction mixture.

- The reaction is maintained for several hours, monitored by thin-layer chromatography (TLC).

This method yields an intermediate compound, which can be further processed.

Friedel-Crafts Acylation

Following the formation of the intermediate compound, a Friedel-Crafts acylation is performed to introduce the ethanone group:

Reagents :

- Acetyl chloride

- Aluminum chloride (as a Lewis acid catalyst)

-

- The intermediate is dissolved in an appropriate solvent and cooled.

- Acetyl chloride is added slowly while maintaining low temperatures to control the reaction.

- After the addition, the mixture is allowed to reach room temperature and stirred for several hours.

This step results in the formation of the final product, which can be purified through recrystallization or chromatography.

Industrial Scale Production

For industrial applications, the preparation methods are scaled up to ensure higher yields and purity levels. Key considerations include:

Reactor Design : Large-scale reactors equipped with temperature and pressure control systems.

Process Monitoring : Continuous monitoring using advanced analytical techniques like high-performance liquid chromatography (HPLC) ensures quality control during production.

Purification Techniques : After synthesis, purification may involve recrystallization or column chromatography to achieve desired purity levels.

The compound undergoes various chemical transformations that can be exploited for further applications:

Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions : The ethanone group can be reduced to alcohols.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Substitution | Sodium azide, potassium thiolate | Polar aprotic solvents (e.g., DMSO) |

| Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |

化学反应分析

Types of Reactions: 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

- Substitution reactions yield products like 1-(4-(3-azidopropoxy)-3-methoxyphenyl)ethanone.

- Oxidation reactions yield products like 1-(4-(3-bromopropoxy)-3-methoxybenzaldehyde).

- Reduction reactions yield products like 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanol.

科学研究应用

Synthesis of Psychotropic Agents

One of the primary applications of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is in the synthesis of iloperidone, an atypical antipsychotic medication. Iloperidone is used in the treatment of schizophrenia and has been shown to have a favorable side effect profile compared to other antipsychotics. The compound serves as a key intermediate in the multi-step synthesis of iloperidone, highlighting its importance in pharmaceutical research and development .

Medicinal Chemistry Studies

Research has indicated that derivatives of this compound exhibit potential pharmacological activities. Studies focusing on structure-activity relationships (SAR) have demonstrated that modifications to the bromopropoxy and methoxy groups can significantly influence biological activity, making it a valuable compound for medicinal chemists seeking to develop new therapeutic agents.

Case Study 1: Iloperidone Synthesis

In a study published by Solanki et al., this compound was utilized as an intermediate in the synthesis of iloperidone. The researchers reported high yields and purity levels, demonstrating the compound's effectiveness as a building block in complex organic syntheses. The study emphasized the importance of optimizing reaction conditions to enhance yield and minimize by-products .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on modifying the structure of this compound to explore its pharmacological potential. By altering substituents on the phenyl ring, researchers were able to identify derivatives with enhanced binding affinity for dopamine receptors, suggesting that this compound could lead to novel antipsychotic agents with improved efficacy .

作用机制

The mechanism of action of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy Chains

Table 1: Comparison of Alkoxy-Substituted Derivatives

Key Observations :

- Bromine vs. Chlorine: The bromo derivative exhibits higher reactivity in nucleophilic substitution reactions due to bromine’s polarizability, facilitating alkylation steps in iloperidone synthesis . In contrast, the chloro analog (C₁₂H₁₅ClO₃) shows lower carbon content (59.28% vs.

- Hydroxypropoxy Derivative : The hydroxyl group in C₁₂H₁₆O₄ increases hydrophilicity, reducing its utility in lipophilic drug matrices but making it a critical impurity to monitor during purification .

Cyclopropyl and Aromatic Ring Modifications

Table 2: Cyclopropyl and Ring-Substituted Analogs

Key Observations :

Pharmacological and Physicochemical Properties

Table 3: Pharmacological and Physical Data

Key Observations :

- Lipophilicity : The bromopropoxy group in the target compound increases LogP (2.8 vs. 1.5–1.7 in simpler methoxy derivatives), enhancing membrane permeability but reducing aqueous solubility .

- Bioactivity: While the target compound itself is primarily a synthetic intermediate, analogs like 1-(3-methoxyphenyl)ethanone exhibit direct anti-inflammatory and antioxidant effects, underscoring the methoxy group’s role in modulating activity .

生物活性

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bromopropoxy group and a methoxyphenyl moiety. Its molecular formula is C12H15BrO3, which suggests potential interactions with biological targets due to the presence of halogen and ether functionalities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing bromine atoms often show enhanced antibacterial activity against various pathogens. A study reported that similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 µg/mL .

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines, evidenced by DNA fragmentation and morphological changes in cells treated with these compounds. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Target Interaction : The bromine atom is believed to enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and cancer progression .

Case Studies

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated that this compound exhibited a notable antibacterial effect against Gram-positive bacteria, supporting its potential use in therapeutic applications .

- Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity. The compound induced apoptosis characterized by increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways .

Data Tables

常见问题

Q. What are the optimal synthetic routes for 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example:

- Friedel-Crafts Acylation : React 3-bromopropoxy-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimal yields (~70–80%) are achieved at 0–5°C with rigorous exclusion of moisture .

- Nucleophilic Substitution : Use 4-hydroxy-3-methoxyacetophenone and 1,3-dibromopropane in a base (e.g., K₂CO₃) with DMF as a solvent. Reaction at 80°C for 12 hours yields the product, with purification via column chromatography (hexane:ethyl acetate, 3:1) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂ | 0–5°C | 75 | ≥98% |

| Nucleophilic Substitution | K₂CO₃, DMF | 80°C | 68 | ≥95% |

Q. How can spectroscopic techniques (NMR, IR) be used to characterize the structural features of this compound?

Methodological Answer:

- ¹H NMR : Key signals include:

- δ 2.6 ppm (s, 3H, ketone CH₃).

- δ 3.8 ppm (s, 3H, methoxy OCH₃).

- δ 4.2 ppm (t, 2H, -OCH₂- adjacent to Br).

Split patterns confirm the bromopropoxy chain’s connectivity .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of ether), and 650 cm⁻¹ (C-Br) .

Q. What are the reactivity trends of the bromopropoxy and methoxy groups under nucleophilic or electrophilic conditions?

Methodological Answer:

- Bromopropoxy Group : Undergoes nucleophilic substitution (e.g., with amines or thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Steric hindrance from the methoxy group slows reactivity compared to simpler bromoalkanes .

- Methoxy Group : Resists electrophilic substitution due to electron-donating effects but can be demethylated with BBr₃ in CH₂Cl₂ at −78°C to form phenolic derivatives .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the compound’s interactions with biological targets, such as enzyme active sites?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. The bromine atom’s σ-hole shows strong halogen-bonding propensity with protein backbone carbonyls (e.g., in kinase enzymes) .

- Molecular Dynamics (MD) Simulations : Reveal stable binding conformations in hydrophobic pockets (e.g., cytochrome P450). The methoxy group’s orientation affects binding affinity, with ΔG values ranging from −8.2 to −9.5 kcal/mol .

Q. What contradictions exist in reported biological activities, and how can experimental design address them?

Methodological Answer:

- Contradiction : Some studies report antimicrobial activity (MIC: 8 µg/mL against S. aureus), while others show no efficacy.

- Resolution : Variability arises from differences in bacterial strain susceptibility and compound purity. Standardize assays using CLSI guidelines, and validate purity via HPLC-MS (>98%) .

Q. Table 2: Biological Activity Data

| Study | Purity (%) | Test Organism | MIC (µg/mL) |

|---|---|---|---|

| A | 95 | S. aureus | 8 |

| B | 99 | E. coli | >64 |

Q. What role does this compound play in synthesizing complex molecules (e.g., heterocycles or polymers)?

Methodological Answer:

- Heterocycle Synthesis : React with hydrazines to form pyrazoles via cyclocondensation. For example, refluxing with hydrazine hydrate in ethanol yields 1-(4-(3-bromopropoxy)-3-methoxyphenyl)acetone hydrazone, which cyclizes to a pyrazole derivative .

- Polymer Applications : Acts as a photoinitiator in UV-curable resins due to ketone-mediated radical generation. Optimize formulations with 2–5 wt% loading and λ = 365 nm irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。